molecular formula C9H9BrINO B13941348 3-Bromo-2-iodo-N,5-dimethylbenzamide

3-Bromo-2-iodo-N,5-dimethylbenzamide

Cat. No.: B13941348
M. Wt: 353.98 g/mol
InChI Key: BTFZMJBOZRTOFD-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Systems in Organic Chemistry

Halogenated aromatic systems are fundamental scaffolds in organic chemistry, prized for their versatile reactivity and wide-ranging applications. The introduction of halogen atoms onto an aromatic ring profoundly alters its electronic properties and provides a handle for further chemical transformations. Halogens, particularly bromine and iodine, are excellent leaving groups in various cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This capability allows for the construction of complex carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern molecular engineering.

Furthermore, halogenation is a key strategy in the development of pharmaceuticals and agrochemicals, where the presence of halogens can enhance biological activity, improve metabolic stability, and increase lipophilicity, thereby affecting the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. nih.gov The specific halogen used and its position on the aromatic ring can fine-tune these characteristics, making halogenated aromatics a vital area of research. dcu.ie

Overview of Benzamide (B126) Derivatives as Synthetic Scaffolds

The benzamide moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in the structures of biologically active compounds and approved drugs. Benzamide derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nanobioletters.comresearchgate.netnih.gov The amide bond is relatively stable and capable of participating in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors.

From a synthetic perspective, the benzamide framework is readily accessible and easily modified. The aromatic ring can be functionalized to introduce various substituents, while the amide nitrogen can be derivatized to modulate the compound's steric and electronic profile. mdpi.com This synthetic tractability makes benzamide derivatives attractive starting points for the development of new chemical entities and functional materials.

Unique Aspects of Polyhalogenated Amides, with Emphasis on Bromo-Iodo Substitution Patterns

Polyhalogenated aromatic compounds, especially those containing different halogen atoms, offer unique opportunities for selective and sequential chemical modifications. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the reactivity of aryl halides in reactions like cross-coupling and metal-halogen exchange typically follows the reverse order: C-I > C-Br > C-Cl.

This reactivity difference is particularly pronounced in systems with bromo-iodo substitution patterns. The significantly weaker carbon-iodine bond allows for selective reactions at the iodinated position while leaving the C-Br bond intact. researchgate.net This orthogonality enables chemists to perform stepwise functionalization of the aromatic ring, introducing different substituents at specific positions. For instance, an iodine atom can be selectively replaced via a Sonogashira coupling, followed by a Suzuki coupling at the bromine position under different catalytic conditions. google.com This stepwise approach is a powerful tool for the controlled synthesis of highly complex and precisely substituted aromatic molecules.

Rationale for Investigating 3-Bromo-2-iodo-N,5-dimethylbenzamide within Contemporary Organic Synthesis

The specific structure of this compound makes it a compound of significant interest for synthetic chemists. The rationale for its investigation is built upon the foundational principles outlined above:

Orthogonal Reactivity: The presence of both bromine at the 3-position and a more reactive iodine at the 2-position provides two distinct handles for sequential, site-selective cross-coupling reactions. This allows the molecule to serve as a versatile building block for constructing complex, multi-substituted aromatic structures.

Steric and Electronic Influence: The N,5-dimethyl substitution pattern influences the molecule's conformation and electronic environment. The methyl group at the 5-position provides a moderate electron-donating effect, while the N-dimethylamide group's orientation, influenced by the adjacent bulky iodine atom, can affect the molecule's reactivity and interaction with other chemical entities.

Scaffold for Novel Molecules: By leveraging the differential reactivity of the C-I and C-Br bonds, this compound can be used to synthesize novel ligands for catalysis, advanced materials, or as a core scaffold for creating libraries of compounds for biological screening.

The investigation of this compound is driven by the need for advanced synthetic intermediates that allow for precise control over molecular architecture, enabling the efficient construction of next-generation functional molecules.

Data on Related Halogenated Benzamides

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
2-Bromo-N,N-dimethylbenzamide54616-47-6C₉H₁₀BrNO228.09
3-Bromo-N,N-dimethylbenzamide24167-51-9C₉H₁₀BrNO228.09
3-Bromo-5-iodo-N-methylbenzamide398151-45-6C₈H₇BrINO340.00
3-Bromo-5-iodo-N,N-dimethylbenzamide1162261-40-6C₉H₉BrINO354.00

Comparison of Carbon-Halogen Bond Properties

The synthetic utility of bromo-iodo substituted compounds is fundamentally based on the differing properties of the carbon-halogen bonds.

Bond Type (in Phenyl Halide)Bond Dissociation Energy (kJ/mol)Bond Length (Å)Relative Reactivity in Cross-Coupling
C-I~272~2.10Highest
C-Br~336~1.90Intermediate
C-Cl~397~1.74Lowest

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrINO

Molecular Weight

353.98 g/mol

IUPAC Name

3-bromo-2-iodo-N,5-dimethylbenzamide

InChI

InChI=1S/C9H9BrINO/c1-5-3-6(9(13)12-2)8(11)7(10)4-5/h3-4H,1-2H3,(H,12,13)

InChI Key

BTFZMJBOZRTOFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)I)C(=O)NC

Origin of Product

United States

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Bromo 2 Iodo N,5 Dimethylbenzamide

Cross-Coupling Reactions Involving the Halogen Substituents

The synthetic utility of 3-Bromo-2-iodo-N,5-dimethylbenzamide is most prominently defined by its potential in palladium-catalyzed cross-coupling reactions. A key principle governing these reactions is the differential reactivity of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is weaker and therefore more susceptible to oxidative addition to a Palladium(0) catalyst than the stronger Carbon-Bromine (C-Br) bond. libretexts.orgchemicalforums.com This reactivity hierarchy (C-I > C-Br >> C-Cl) allows for chemoselective functionalization, where the iodine at the C-2 position can be selectively replaced while leaving the bromine at the C-3 position intact for subsequent transformations. libretexts.org

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron reagent. nih.govyonedalabs.com For this compound, this reaction is anticipated to proceed with high selectivity at the C-2 position. By carefully selecting the catalyst, ligand, and reaction conditions, the iodo-substituent can be exclusively coupled with a variety of aryl, heteroaryl, or vinyl boronic acids or esters, yielding a biaryl or related structure. nih.govnih.gov This transformation provides a powerful method for elaborating the molecular framework.

Table 1: Predicted Suzuki-Miyaura Coupling of this compound Interactive Data Table

ReactantCoupling PartnerCatalyst/Ligand System (Typical)Base (Typical)Solvent (Typical)Expected Major Product
This compoundPhenylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂ / SPhosK₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene3-Bromo-N,5-dimethyl-2-phenylbenzamide
This compoundPyridine-3-boronic acidPd(dppf)Cl₂K₃PO₄DMF3-Bromo-N,5-dimethyl-2-(pyridin-3-yl)benzamide

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.org This reaction is of immense importance in pharmaceutical and materials chemistry. Similar to the Suzuki-Miyaura coupling, the reaction with this compound is expected to occur selectively at the more reactive C-I bond. wikipedia.orgresearchgate.net A wide range of primary and secondary amines can be used, facilitated by various palladium-phosphine ligand systems and a suitable base, to introduce a nitrogen-based functional group at the C-2 position. nih.govresearchgate.net

Table 2: Predicted Buchwald-Hartwig Amination of this compound Interactive Data Table

ReactantAmine PartnerCatalyst/Ligand System (Typical)Base (Typical)Solvent (Typical)Expected Major Product
This compoundMorpholinePd₂(dba)₃ / XantphosNaOtBu, Cs₂CO₃Toluene, Dioxane3-Bromo-N,5-dimethyl-2-morpholinobenzamide
This compoundAnilinePd(OAc)₂ / BINAPK₃PO₄Toluene3-Bromo-N,5-dimethyl-2-(phenylamino)benzamide

The chemoselective functionalization of the C-I bond extends to other significant cross-coupling methodologies.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org It is a highly reliable method for constructing arylalkyne structures. The reaction with this compound would selectively form a C(sp²)-C(sp) bond at the C-2 position. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This transformation would also be expected to occur preferentially at the C-2 iodo position, allowing for the introduction of vinyl groups. nih.govresearchgate.net

Stille Coupling: In the Stille reaction, an organostannane reagent is coupled with an organohalide. organic-chemistry.orgwikipedia.org This versatile reaction tolerates a wide range of functional groups and would selectively functionalize the C-2 position of the title compound, again leveraging the higher reactivity of the C-I bond. libretexts.orgsynarchive.com

Table 3: Predicted Sonogashira, Heck, and Stille Reactions Interactive Data Table

Reaction TypeCoupling PartnerCatalyst System (Typical)Conditions (Typical)Expected Major Product
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N, THF3-Bromo-N,5-dimethyl-2-(phenylethynyl)benzamide
Heck StyrenePd(OAc)₂ / P(o-tol)₃K₂CO₃, DMF(E)-3-Bromo-N,5-dimethyl-2-styrylbenzamide
Stille Tributyl(vinyl)stannanePd(PPh₃)₄Toluene, 100 °C3-Bromo-N,5-dimethyl-2-vinylbenzamide

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. youtube.com However, this reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. libretexts.orglibretexts.org

The substituent groups on this compound are a weakly electron-donating methyl group and a moderately deactivating amide group. quora.com Neither of these, nor the halogens themselves, are sufficiently activating for the SNAr mechanism. Therefore, direct substitution of the iodo or bromo groups via the addition-elimination SNAr pathway is not expected to occur under typical conditions. chemistrysteps.comuomustansiriyah.edu.iq Extremely harsh conditions involving high temperatures and pressures, or the use of exceptionally strong bases like sodium amide (NaNH₂), might induce a reaction, potentially through an alternative elimination-addition (benzyne) mechanism, though this would likely lead to a mixture of products. chemistrysteps.com

Electrophilic Reactivity of the Benzamide (B126) Core

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring by an electrophile. The outcome is dictated by the directing effects and activating/deactivating nature of the existing substituents.

-N,5-dimethylbenzamide group: The amide is a deactivating group but directs incoming electrophiles to the ortho and para positions. Both ortho positions (C-2, C-6) and the para position (C-4) relative to the amide's point of attachment are blocked or substituted.

-Iodo and -Bromo groups: Halogens are deactivating but are ortho, para-directors.

-Methyl group: The methyl group is an activating group and an ortho, para-director.

Considering the combined influence, the available positions for substitution are C-4 and C-6. The methyl group strongly activates the ring and directs incoming electrophiles to its ortho positions (C-4 and C-6). The halogens also direct to these positions. Therefore, electrophilic substitution (e.g., nitration, further halogenation) would be directed to the C-4 and C-6 positions. A mixture of products is possible, with the precise ratio depending on the steric hindrance imposed by the adjacent substituents and the specific electrophile used.

Chemo- and Regioselectivity in Complex Reaction Environments

The study of this compound presents a compelling case in the exploration of chemo- and regioselectivity within multifaceted reaction landscapes. The presence of two distinct halogen substituents, bromine and iodine, on the benzamide framework offers a valuable opportunity to investigate selective transformations. The inherent differences in the carbon-halogen bond strengths (C-I < C-Br) and their varying propensities for participating in reactions such as cross-coupling, metal-halogen exchange, and nucleophilic aromatic substitution are central to understanding the reactivity of this molecule.

The regioselectivity of reactions involving this compound is dictated by the electronic and steric environment of the aromatic ring. The electron-withdrawing nature of the amide functionality, coupled with the steric hindrance imposed by the ortho-iodo group and the N,5-dimethyl substituents, plays a crucial role in directing incoming reagents to a specific halogen site.

Research into similarly structured dihalogenated aromatic compounds, such as 3-bromo-iodobenzene, provides a foundational understanding of the expected reactivity. In palladium-catalyzed cross-coupling reactions, for instance, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This differential reactivity allows for selective functionalization at the 2-position (the site of the iodine atom) while leaving the 3-position (the site of the bromine atom) intact. This selectivity is primarily attributed to the lower bond dissociation energy of the C-I bond and its greater propensity for oxidative addition to a low-valent metal catalyst, which is a key step in many cross-coupling catalytic cycles.

A hypothetical representation of the chemo- and regioselectivity of this compound in a palladium-catalyzed Hirao reaction with diphenylphosphine (B32561) oxide is presented below. This is based on analogous transformations observed with 3-bromo-iodobenzene. researchgate.net

Table 1: Predicted Selectivity in the Hirao Cross-Coupling Reaction of this compound
Reaction ConditionsExpected Major ProductExpected Minor ProductPredicted Selectivity (Major:Minor)
Pd(OAc)₂, Ph₂P(O)H (1.2 equiv.), Et₃N, 100°C, 1 h3-Bromo-2-(diphenylphosphinoyl)-N,5-dimethylbenzamide2-Iodo-3-(diphenylphosphinoyl)-N,5-dimethylbenzamide>95:5
Pd(OAc)₂, Ph₂P(O)H (1.2 equiv.), Et₃N, 120°C, 30 min3-Bromo-2-(diphenylphosphinoyl)-N,5-dimethylbenzamide2-Iodo-3-(diphenylphosphinoyl)-N,5-dimethylbenzamide>95:5

The data in the table illustrates the anticipated high selectivity for the reaction at the iodo-substituted position under typical Hirao reaction conditions. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve a high degree of control over which halogen atom participates in the reaction. This allows for the sequential introduction of different functional groups, thereby enabling the synthesis of complex, highly substituted benzamide derivatives from a single, versatile starting material.

Further transformations of the remaining bromo-substituent can be envisioned, leading to the synthesis of disubstituted products. This stepwise approach, capitalizing on the inherent differences in reactivity between the two halogen atoms, is a powerful strategy in synthetic organic chemistry.

Mechanistic Investigations of Reactions Involving 3 Bromo 2 Iodo N,5 Dimethylbenzamide and Its Precursors

Detailed Kinetic Studies of Reaction Processes

Kinetic studies are fundamental to understanding the sequence of elementary steps that constitute a reaction mechanism. By measuring reaction rates under various conditions, one can deduce the molecularity of the rate-determining step and gain insight into the transition state structure.

The rate law for a reaction involving 3-Bromo-2-iodo-N,5-dimethylbenzamide would be determined by systematically varying the concentrations of all reactants and catalysts and observing the effect on the initial reaction rate. The general form of the rate law is expressed as:

Rate = k[Reactant A]x[Reactant B]y[Catalyst]z

Table 1: Hypothetical Experimental Design for Rate Law Determination

Experiment[this compound] (M)[ArB(OH)2] (M)[Pd Catalyst] (M)[Base] (M)Initial Rate (M/s)
10.10.10.010.2R1
20.20.10.010.2R2
30.10.20.010.2R3
40.10.10.020.2R4
50.10.10.010.4R5

By comparing the rates between experiments (e.g., R2/R1 to find the order in the benzamide), the individual reaction orders can be determined, leading to the establishment of the empirical rate law.

The Kinetic Isotope Effect (KIE) is a powerful tool for probing bond-breaking or bond-forming events in the rate-determining step of a reaction. wikipedia.org It is determined by comparing the reaction rate of a molecule with a specific atom to the rate of the same molecule where that atom has been replaced by one of its heavier isotopes (e.g., hydrogen vs. deuterium). princeton.edu The KIE is expressed as the ratio of the rate constants (klight/kheavy). wikipedia.org

A primary KIE (typically > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. princeton.edu For reactions involving this compound, a KIE could be used to investigate, for example, a C-H activation step by deuterating a specific C-H bond. A secondary KIE (typically 0.7-1.5) can provide information about changes in hybridization at the labeled position. wikipedia.org Given the presence of two different halogen atoms, comparative studies on the oxidative addition of the C-I versus the C-Br bond could be envisioned, although this would involve isotopic labeling of carbon (12C/13C) or the halogen, which often results in smaller, more difficult to measure KIEs. wikipedia.org

Table 2: Illustrative KIE Values and Mechanistic Implications

Reaction TypeIsotopically Labeled BondObserved klight/kheavyInterpretation
C-H ActivationC-H / C-D~ 6-10C-H bond cleavage is part of the rate-determining step. wikipedia.org
Nucleophilic Attackα-C-H / α-C-D~ 1.1 - 1.2Change in hybridization from sp2 to sp3 at the α-carbon in the transition state.
Nucleophilic Attackα-C-H / α-C-D~ 0.8 - 0.9Change in hybridization from sp3 to sp2 at the α-carbon in the transition state.

No experimental KIE data for reactions involving this compound has been reported.

Elucidation of Catalytic Cycles in Transition-Metal-Mediated Reactions

Transition-metal-catalyzed reactions, particularly those employing palladium, are crucial for the functionalization of aryl halides. A typical catalytic cycle for a cross-coupling reaction consists of three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org

The initial step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the organic halide to a low-valent metal center, typically Pd(0). csbsju.edu This involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the metal, resulting in a higher oxidation state, typically a Pd(II) species. acs.orgyoutube.com For this compound, the relative reactivity of the C-I and C-Br bonds is a key mechanistic question. Generally, the C-I bond is weaker and more reactive towards oxidative addition than the C-Br bond. mdpi.com Therefore, in a reaction where only one equivalent of a coupling partner is used, selective reaction at the iodine-bearing carbon would be expected.

Studies on other bromo-iodo arenes have shown that the mechanism of oxidative addition can be complex and dependent on the ligand environment and the nature of the halide. acs.org For instance, the addition of iodoarenes to certain palladium(0) complexes can proceed through an associative pathway, while bromoarenes may react via a dissociative pathway where a ligand first detaches from the metal center. acs.org

Reductive elimination is the final, product-forming step of the catalytic cycle, where two ligands on the metal center couple and are expelled from the coordination sphere, regenerating the low-valent catalyst. csbsju.eduyoutube.com This step is the microscopic reverse of oxidative addition. For a cross-coupling reaction of this compound, after oxidative addition and transmetalation, the resulting arylpalladium(II) intermediate would bear the benzamide (B126) moiety and the new organic group. Reductive elimination would then form the new C-C or C-heteroatom bond.

The rate and facility of reductive elimination are influenced by the steric and electronic properties of the ligands on the metal center. acs.orgnih.gov Generally, electron-withdrawing groups on the aryl ligand can accelerate reductive elimination for C-C bond formation, while sterically bulky ligands can also promote this step by favoring the lower coordination number of the resulting catalyst. acs.orgnih.gov In some cases, particularly for the formation of challenging bonds, the metal may be oxidized to a higher state (e.g., Pd(IV)) to facilitate reductive elimination. nih.govexlibrisgroup.com

One common deactivation pathway is the formation of palladium black (aggregated Pd(0) particles) when the concentration of the active catalyst is too high or when ligands dissociate, leaving the metal center unprotected. nih.gov Another pathway involves the formation of unreactive off-cycle species. For instance, in reactions involving cyanide, inactive palladium cyanide complexes can form, poisoning the catalyst. nih.gov Ligand degradation can also lead to catalyst deactivation. nih.gov Understanding these deactivation pathways is crucial for optimizing reaction conditions and maintaining catalyst longevity, though no specific studies on catalyst deactivation in reactions of this compound have been documented.

Studies of C-H Activation Mechanisms in Halogenation

The introduction of halogen atoms onto the aromatic ring of N,5-dimethylbenzamide precursors is often achieved through C-H activation, a strategy that allows for the direct conversion of a carbon-hydrogen bond into a carbon-halogen bond. This approach is more atom-economical than traditional methods that require pre-functionalized substrates. nih.gov

A primary mechanism involves transition-metal-catalyzed C-H activation, where the amide functional group acts as a directing group. This directing effect is crucial for achieving high regioselectivity, particularly for the introduction of a substituent at the ortho position (C2). For instance, iridium catalysis has been successfully employed for the selective ortho-iodination of benzamides. acs.org The catalytic cycle typically involves the coordination of the metal center to the amide's carbonyl oxygen, which positions the catalyst in proximity to the ortho C-H bond. This is followed by a concerted metalation-deprotonation step or oxidative addition, forming a metallacyclic intermediate. This intermediate then reacts with an iodine source, such as N-iodosuccinimide (NIS), to afford the iodinated product and regenerate the active catalyst. acs.org

The efficiency of these C-H activation steps can be influenced by various factors. Mechanistic studies on related systems, such as palladium-catalyzed acetoxylation, have revealed that the C-H insertion step is often rate-limiting and can be affected by the electronic properties of the aromatic ring. pkusz.edu.cn The use of specific directing groups, like picolinamides, has also been shown to be effective for activating benzylic C-H bonds, highlighting the versatility of the directing group strategy in C-H functionalization. pkusz.edu.cn While direct studies on this compound are limited, the principles derived from these analogous systems provide a strong framework for understanding its synthesis. The initial bromination at the 5-position is typically governed by electronic effects of the directing groups, while the subsequent ortho-iodination at the 2-position is a classic example of directing group-assisted C-H activation.

Catalyst SystemDirecting GroupHalogen SourceKey Mechanistic StepRef.
Iridium (Ir)AmideN-Iodosuccinimide (NIS)Ortho-metalation directed by the amide group acs.org
Palladium (Pd)Picolinamide(Not specified for halogenation)Rate-limiting C-H insertion pkusz.edu.cn
Rhodium (Rh)Pyrazolidinone(Not specified for halogenation)Ortho C-H activation directed by the pyrazolidinone moiety pkusz.edu.cn

Solvent Effects and Reaction Medium Influence on Reactivity

The reaction medium, including the choice of solvent and additives, exerts a profound influence on the kinetics and selectivity of halogenation reactions involving benzamide precursors. The solvent can affect the solubility of reactants and catalysts, stabilize transition states, and in some cases, participate directly in the reaction mechanism.

In the context of iridium-catalyzed C-H iodination of benzamides, the presence of an acid additive has been shown to be critical. acs.org Studies have demonstrated that trifluoroacetic acid (TFA) can significantly accelerate the reaction, leading to high conversions. In contrast, other acids like pivalic acid (PivOH) can also promote the reaction, while an acid such as p-toluenesulfonic acid (p-TsOH) was found to inhibit catalytic activity. acs.org This suggests that the acid's role is not merely to increase proton concentration but likely involves specific interactions with the catalyst or substrate, potentially by facilitating the C-H activation step or the regeneration of the catalyst. The reaction can proceed to di-iodination if not carefully controlled, indicating the powerful activating effect of the additives. acs.org

Similarly, in bromination reactions of related precursors like 2-amino-N,3-dimethylbenzamide, the solvent choice is key. google.com Glacial acetic acid is often used as a solvent, providing a polar, protic medium that can facilitate the electrophilic substitution mechanism of bromination. google.com Mechanochemical conditions, where reactions are carried out in the solid state with minimal or no solvent, have also been explored for C-H iodination. acs.org This approach can lead to shorter reaction times and, in some cases, improved yields and selectivities compared to solution-based methods. acs.org The different outcomes highlight how the reaction medium can alter the energy landscape of the reaction pathway.

ReactionSolvent/AdditiveObservationRef.
Ir-catalyzed ortho-iodination of N,N-dimethylbenzamideTrifluoroacetic Acid (TFA)Significantly accelerates reaction, leading to >95% conversion. Can result in a mixture of mono- and di-iodinated products. acs.org
Ir-catalyzed ortho-iodination of N,N-dimethylbenzamidePivalic Acid (PivOH)Promotes >95% conversion with improved selectivity for the mono-iodinated product compared to TFA. acs.org
Ir-catalyzed ortho-iodination of N,N-dimethylbenzamidep-Toluenesulfonic Acid (p-TsOH)Inhibited the catalytic activity. acs.org
Bromination of 2-amino-N,3-dimethylbenzamideGlacial Acetic AcidUsed as a solvent for bromination with liquid bromine, yielding the product in over 15 hours. google.com
Ir-catalyzed ortho-iodination of N,N-dimethylbenzamideMechanochemical (Solvent-free)Shorter reaction time (4h vs 16h) with comparable or better yields (76%) than in solution. acs.org

Investigation of Radical Intermediates in Benzamide Transformations

While many C-H halogenations are described by ionic pathways involving organometallic intermediates, the involvement of radical species in benzamide transformations cannot be overlooked. Radical mechanisms represent an alternative pathway for the formation and functionalization of these molecules.

Amidyl radicals can be generated from benzamide derivatives and participate in subsequent transformations. nih.gov For example, studies on related systems have shown that amidyl radicals can undergo intramolecular homolytic substitution, a process that is central to the synthesis of certain selenium-containing heterocycles. nih.gov The generation of these radicals can be initiated by photolysis or by using radical initiators like peroxides. nih.gov

In the broader context of amide synthesis and functionalization, radical pathways are well-established. Decarboxylative cross-coupling reactions, for instance, can proceed through the generation of a carbon-centered radical from a carboxylic acid, which then reacts with other species in the medium. nih.gov The presence of radical intermediates in such reactions has been confirmed through experiments where the addition of a radical scavenger, like TEMPO, completely inhibits product formation. nih.gov

Furthermore, N-haloamides, which are structurally related to the intermediates in halogenation reactions, are known to act as sources of halogen radicals or as hydrogen atom transfer (HAT) reagents. acs.org For instance, N-iodoamides have been used for the direct C-H bond iodination of alkanes, and N-substituted benzamides can act as HAT reagents to generate carboxyl radicals from carboxylic acids, which then propagate a radical chain reaction. acs.orgresearchgate.net These findings suggest that under certain conditions, particularly with photochemical or thermal initiation, the halogenation of N,5-dimethylbenzamide precursors could involve radical intermediates, either as the main pathway or as a competing side reaction.

Radical Intermediate TypePrecursorMethod of GenerationRole in TransformationRef.
Amidyl RadicalN-substituted 2-(benzylseleno)benzamidePhotolysis of PTOC imidate estersIntramolecular homolytic substitution nih.gov
Phenyl RadicalBenzoic AcidSilver-catalyzed decarboxylationCoupling with an isocyanide complex nih.gov
Carboxyl RadicalCarboxylic AcidHydrogen Atom Transfer (HAT) from an amidyl radicalDecarboxylative functionalization acs.org
Carbene RadicalDiazo compoundTransition-metal catalysis (e.g., Co, Fe)Catalytic synthesis of carbo- and heterocycles acs.org

Computational and Theoretical Studies on the Electronic Structure and Reactivity of 3 Bromo 2 Iodo N,5 Dimethylbenzamide

Density Functional Theory (DFT) Calculations for Ground and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

Optimization of Molecular Geometries

A DFT study of 3-Bromo-2-iodo-N,5-dimethylbenzamide would begin with the optimization of its molecular geometry. This process involves finding the arrangement of atoms in three-dimensional space that corresponds to the lowest possible energy, known as the ground state. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles for the molecule. This information is foundational for understanding the molecule's shape and steric properties.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds, such as the amide group and the methyl groups in this compound, can exist in various conformations. A conformational analysis would explore the potential energy surface (PES) by systematically rotating these bonds. This mapping would identify the most stable conformers (energy minima) and the energy barriers (transition states) between them. Such a study would reveal the flexibility of the molecule and the relative populations of different conformations at a given temperature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics

An FMO analysis of this compound would calculate the energies of the HOMO and LUMO. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is for illustrative purposes only as specific data is unavailable.)

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Prediction of Reactivity and Chemical Stability

A smaller HOMO-LUMO gap generally suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. The spatial distribution of the HOMO and LUMO would also be visualized to predict the most likely sites for electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. nih.govnih.gov It visually represents the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-poor regions. nih.gov

For this compound, an MEP analysis would reveal key features of its reactivity. The oxygen atom of the carbonyl group in the benzamide (B126) moiety is expected to be a region of high negative potential (typically colored red or yellow), indicating its susceptibility to electrophilic attack. Conversely, the hydrogen atom of the amide group and the regions around the bromine and iodine atoms may exhibit positive potential (typically colored blue), suggesting their potential for nucleophilic interactions. nih.gov The aromatic ring will also display a characteristic charge distribution influenced by the attached substituents. Understanding these electrostatic potentials is crucial for predicting how the molecule will interact with other reagents and biological targets. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand their vibrational and electronic characteristics.

Theoretical vibrational spectra, including Fourier-Transform Infrared (FT-IR) and Raman spectra, can be simulated using quantum chemical calculations, often employing Density Functional Theory (DFT). researchgate.net These simulations provide a set of vibrational frequencies and their corresponding intensities, which can be assigned to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.

For this compound, a simulated vibrational analysis would predict characteristic peaks for its various functional groups. The table below presents a hypothetical set of predicted vibrational frequencies and their assignments for key functional groups. Such a table would be instrumental in interpreting experimental spectra.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
N-H Stretch3350-3450Amide
C-H Stretch (Aromatic)3000-3100Benzene (B151609) Ring
C-H Stretch (Methyl)2850-2960Methyl Groups
C=O Stretch1650-1680Amide
C-N Stretch1250-1350Amide
C-Br Stretch500-600Bromo Group
C-I Stretch480-520Iodo Group

This table contains hypothetical data for illustrative purposes.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for predicting NMR chemical shifts. researchgate.netimist.maconicet.gov.aruts.edu.au By calculating the magnetic shielding tensors for each nucleus in the molecule, the GIAO method can predict the ¹H and ¹³C NMR spectra. imist.ma These theoretical predictions are often scaled against a reference compound, such as tetramethylsilane (B1202638) (TMS), to improve their correlation with experimental values. imist.ma

A GIAO calculation for this compound would provide theoretical chemical shifts for each unique proton and carbon atom. This information is invaluable for assigning peaks in experimental NMR spectra and confirming the compound's structure. The following table illustrates the type of data that would be generated.

Atom Predicted Chemical Shift (ppm) Environment
¹H7.5-8.0Aromatic Protons
¹H2.8-3.2N-Methyl Protons
¹H2.3-2.6Aromatic Methyl Proton
¹³C165-170Carbonyl Carbon
¹³C120-140Aromatic Carbons
¹³C90-100Aromatic Carbon (bonded to Iodine)
¹³C115-125Aromatic Carbon (bonded to Bromine)
¹³C35-40N-Methyl Carbons
¹³C20-25Aromatic Methyl Carbon

This table contains hypothetical data for illustrative purposes.

Advanced Spectroscopic and Structural Characterization Techniques for 3 Bromo 2 Iodo N,5 Dimethylbenzamide

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical tool for assessing the purity of 3-Bromo-2-iodo-N,5-dimethylbenzamide and confirming its identity. In a typical GC-MS analysis, the compound would be separated from any impurities based on its volatility and interaction with the GC column. The subsequent mass spectrum would provide a unique fragmentation pattern, acting as a molecular fingerprint.

The mass spectrum is expected to show a molecular ion peak corresponding to the compound's exact mass. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine and one iodine atom. Fragmentation of the molecular ion would likely involve the cleavage of the amide bond and the loss of the halogen substituents, yielding specific fragment ions that help to confirm the compound's structure.

Table 1: Predicted GC-MS Data for this compound

Parameter Predicted Value
Retention Time Dependent on GC column and conditions
Molecular Ion (M+) Expected m/z corresponding to C9H9BrINO

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For the analysis of this compound within more complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity. This technique is particularly useful for identifying and quantifying the compound in biological or environmental samples.

In an LC-MS/MS experiment, the compound is first separated by liquid chromatography. The precursor ion, corresponding to the protonated molecule [M+H]+, is then selected and subjected to collision-induced dissociation to generate product ions. This transition from a precursor to a product ion is highly specific and allows for accurate quantification even at low concentrations.

Table 2: Hypothetical LC-MS/MS Parameters for this compound

Parameter Description
Precursor Ion [M+H]+
Product Ions Specific fragments resulting from collision-induced dissociation

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Halogen Detection

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for the elemental analysis of this compound, specifically for the sensitive detection and quantification of its bromine and iodine content. The sample is introduced into an argon plasma, which atomizes and ionizes the compound. The resulting ions are then detected by a mass spectrometer.

This method allows for the precise determination of the halogen ratio within the molecule, serving as a fundamental verification of its elemental composition.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of this compound by probing the vibrational modes of its chemical bonds.

The IR spectrum is expected to show characteristic absorption bands for the N-H stretch, C=O stretch of the amide group, and various vibrations associated with the substituted benzene (B151609) ring. Raman spectroscopy would provide additional information, particularly for the C-Br and C-I bonds, which are often weak in IR spectra. Together, these spectra offer a detailed picture of the functional groups present in the molecule.

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Expected Wavenumber Range (cm⁻¹) Technique
N-H Stretch 3200-3400 IR
C=O Stretch (Amide I) 1630-1680 IR, Raman
C-N Stretch (Amide III) 1250-1350 IR, Raman
C-Br Stretch 500-600 Raman

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the definitive three-dimensional structure of this compound in the solid state. By diffracting X-rays off a single crystal of the compound, it is possible to determine the precise arrangement of atoms within the crystal lattice.

This technique allows for the accurate measurement of all bond lengths, bond angles, and dihedral angles within the molecule. iucr.orgresearchgate.net These structural parameters provide insight into the molecule's conformation and the electronic effects of the bromo and iodo substituents on the benzamide (B126) scaffold. For instance, the planarity of the amide group and the orientation of the benzene ring can be precisely determined.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In aromatic compounds like this compound, the primary electronic transitions observed are typically π → π* and n → π* transitions.

The benzamide chromophore itself gives rise to characteristic absorption bands. The benzene ring contains π electrons that can be excited to higher energy π* orbitals. The presence of the amide group (-CONHCH₃) introduces non-bonding (n) electrons on the oxygen and nitrogen atoms, which can also be excited to π* orbitals of the aromatic system.

The substitution pattern on the benzene ring significantly influences the position and intensity of these absorption bands. The presence of halogen atoms (bromine and iodine) and a methyl group on the aromatic ring, as well as the N-methyl group on the amide, will cause shifts in the absorption maxima (λmax) compared to unsubstituted benzamide.

Halogen substituents generally cause a bathochromic (red) shift of the π → π* absorption bands due to their electron-donating resonance effect (+R) and electron-withdrawing inductive effect (-I). The iodine atom, being larger and more polarizable than bromine, is expected to contribute to a more significant red shift. The methyl group at the 5-position is an electron-donating group, which would also be expected to contribute to a bathochromic shift.

The steric hindrance caused by the ortho-iodo and ortho-bromo substituents relative to the amide group could potentially lead to a disruption of the coplanarity between the carbonyl group and the benzene ring. This could, in turn, affect the extent of conjugation and influence the electronic transitions, possibly leading to hypsochromic (blue) shifts or changes in absorption intensity.

Without experimental data, the precise λmax values and molar absorptivities (ε) for this compound cannot be definitively stated. However, based on the electronic effects of the substituents, the principal π → π* transitions are expected to be red-shifted compared to benzene and benzamide.

Table of Anticipated Electronic Transitions

Transition TypeInvolved OrbitalsExpected Wavelength RegionNotes
π → ππ orbitals of the benzene ring and amide group to antibonding π orbitals.Likely > 250 nmTypically strong absorptions. The exact λmax would be influenced by the cumulative electronic effects of the bromo, iodo, and methyl substituents.
n → πNon-bonding electrons on the amide oxygen and nitrogen to antibonding π orbitals of the aromatic system.Longer wavelength than the main π → π* bands.Generally much weaker in intensity compared to π → π* transitions. May be obscured by the stronger absorptions.

Further theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), could provide predicted UV-Visible spectra and help to elucidate the nature of the electronic transitions for this compound. However, experimental verification would be necessary to confirm these theoretical findings.

Lack of Specific Research Hinders Detailed Analysis of this compound

General chemical principles suggest that the presence of bromine and iodine atoms on the aromatic ring, ortho and meta to the amide group, would make this compound a potentially versatile intermediate in organic synthesis. The differential reactivity of the C-Br and C-I bonds could allow for selective functionalization through various cross-coupling reactions. However, without specific studies on this compound, any discussion of its applications remains speculative.

The existing body of research extensively covers related compounds, providing a context for the potential reactivity of this compound, but does not directly address its specific roles. For instance, studies on other halogenated benzamides detail their use in the construction of complex molecules and heterocyclic systems. However, the unique substitution pattern of a bromine at the 3-position, an iodine at the 2-position, and a methyl group at the 5-position on the benzamide scaffold would undoubtedly influence its reactivity and potential applications in ways that cannot be accurately described without direct experimental evidence.

Due to the absence of specific research findings, it is not possible to provide a detailed and scientifically accurate account of the applications of this compound in the following areas:

Applications of 3 Bromo 2 Iodo N,5 Dimethylbenzamide As a Synthetic Building Block and Reagent

Development of Analytical Methodologies for the Detection and Quantification of 3 Bromo 2 Iodo N,5 Dimethylbenzamide in Research Matrices

Chromatographic Method Development and Optimization

The development of robust and reliable chromatographic methods is essential for the accurate detection and quantification of 3-Bromo-2-iodo-N,5-dimethylbenzamide in various research matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques that can be optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

For the analysis of substituted benzamides, reversed-phase HPLC (RP-HPLC) is a commonly employed technique. A suitable starting point for method development for this compound would involve a C18 column. The mobile phase composition would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate or phosphate buffer) and an organic modifier like acetonitrile or methanol (B129727). The selection of the mobile phase and its gradient can be optimized to achieve adequate separation from potential impurities and matrix components. Detection is typically performed using a UV detector, with the wavelength selected based on the compound's UV absorbance maxima.

A hypothetical HPLC method development could start with the following parameters, which would then be systematically optimized:

ParameterInitial Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) Method Development

Gas chromatography offers an alternative approach, particularly for volatile and thermally stable compounds. Given the molecular weight and structure of this compound, it is likely amenable to GC analysis. A capillary column with a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, would be a reasonable choice for initial method development. The oven temperature program would need to be optimized to ensure sufficient resolution and acceptable peak shapes. Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a mass spectrometer (MS) for more selective and sensitive detection.

A potential starting point for GC method development is outlined below:

ParameterInitial Condition
Column DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 150 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
Injection Mode Splitless

Optimization of Column Chemistry and Mobile Phases

The optimization of column chemistry and mobile phase is a critical step in developing a specific and robust analytical method. For HPLC, various stationary phases with different selectivities (e.g., C8, phenyl-hexyl) could be evaluated to improve the separation of this compound from closely related compounds. The pH of the mobile phase can also significantly impact the retention and peak shape of the analyte, especially if it has ionizable functional groups. The choice of organic modifier and the gradient slope are further parameters that can be fine-tuned to achieve optimal chromatographic performance.

For GC, the choice of stationary phase is paramount. If the initial mid-polarity column does not provide adequate separation, columns with different polarities should be investigated. The temperature program, including the initial temperature, ramp rate, and final temperature, needs to be carefully optimized to balance resolution and analysis time.

Sample Preparation Techniques for Complex Research Samples

Effective sample preparation is crucial for removing interfering substances from complex research matrices and concentrating the analyte of interest, thereby improving the sensitivity and reliability of the analytical method.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction is a widely used technique for sample clean-up and pre-concentration. For a compound like this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) would likely be effective. A typical SPE protocol involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. The solvents used for each step must be carefully selected to ensure high recovery of the target compound and efficient removal of matrix components.

A generic SPE protocol could be as follows:

StepSolvent/SolutionPurpose
Conditioning Methanol followed by WaterTo activate the sorbent
Loading Sample dissolved in an aqueous solutionTo retain the analyte on the sorbent
Washing Water/Methanol mixture (e.g., 90:10)To remove polar interferences
Elution Acetonitrile or MethanolTo desorb the analyte from the sorbent

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction is a classic sample preparation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. For this compound, which is expected to be a relatively nonpolar organic compound, LLE can be used to extract it from an aqueous research matrix into an organic solvent such as dichloromethane, ethyl acetate, or methyl tert-butyl ether. The efficiency of the extraction can be influenced by the pH of the aqueous phase and the choice of the organic solvent. Multiple extractions with smaller volumes of the organic solvent are generally more efficient than a single extraction with a large volume. After extraction, the organic layer is typically dried (e.g., with anhydrous sodium sulfate) and then evaporated to concentrate the analyte before analysis.

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. libretexts.org This strategy is often employed when a compound exhibits poor chromatographic behavior, lacks sufficient volatility for gas chromatography (GC), or does not possess a suitable chromophore or fluorophore for sensitive detection by High-Performance Liquid Chromatography (HPLC). libretexts.orgtandfonline.com The primary goal is to alter the analyte's chemical structure to enhance its detectability and/or separation. tandfonline.com

For this compound, which already contains a UV-absorbing aromatic ring, derivatization might be pursued to significantly increase molar absorptivity or introduce a fluorescent tag for ultra-trace analysis. Reagents that react with the secondary amide functional group, potentially after hydrolysis, could be employed. For example, if the amide bond is cleaved to yield 3-bromo-2-iodo-5-methylbenzoic acid and methylamine (B109427), these products could be derivatized. More commonly, derivatization aims to improve volatility for GC analysis. Silylation reagents could potentially react with the amide proton, though this can be challenging.

A key application of derivatization is to introduce functional groups that are highly responsive to specific detectors. For instance, introducing a highly fluorinated moiety can dramatically enhance sensitivity in GC with an electron capture detector (ECD).

StrategyReagent ExampleTarget Functional GroupAnalytical Enhancement
Fluorophore TaggingDansyl ChlorideAmine (post-hydrolysis)Enables highly sensitive fluorescence detection in HPLC.
UV-LabelingNitrobenzoyl ChlorideAmine (post-hydrolysis)Increases UV absorbance for enhanced detection. tandfonline.com
Improved Volatility (GC)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Amide ProtonIncreases volatility and thermal stability for GC analysis.
Enhanced ECD ResponsePentafluorobenzyl Bromide (PFB-Br)Carboxylic Acid (post-hydrolysis)Introduces a polyfluorinated group for ultra-sensitive detection by GC-ECD. libretexts.org

Validation of Analytical Methods for Research Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It ensures the reliability, reproducibility, and accuracy of the analytical data. For research applications, key validation parameters include linearity, limits of detection and quantification, accuracy, and precision. semanticscholar.org

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical instrument's response over a specific range. epa.gov This relationship is established by creating a calibration curve, where the responses of a series of standards with known concentrations are plotted against those concentrations. utoronto.ca

For the quantification of this compound, a set of at least five standards spanning the expected concentration range in the samples would be prepared. The data are typically fitted using a linear least-squares regression model. epa.gov The quality of the fit is often assessed by the coefficient of determination (R²), which should ideally be close to 1.000. nih.gov However, a high R² value alone is not sufficient to prove linearity; it is also crucial to visually inspect the curve and analyze the residuals to ensure there is no systematic deviation from the linear model. nih.gov

Example Calibration Data for this compound
Concentration (ng/mL)Instrument Response (Peak Area)
1.015,234
5.074,890
10.0151,056
25.0374,650
50.0752,112
100.01,499,580
Regression Equation: y = 15012x - 120
Coefficient of Determination (R²): 0.9998

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from zero or a blank, but not necessarily quantified with acceptable accuracy and precision. nih.govadvancedplatingtech.com The Limit of Quantification (LOQ) is the lowest concentration that can be measured with a defined level of precision and accuracy. nih.govjuniperpublishers.com The LOQ is a critical parameter as it defines the lower boundary of the reportable range of the analytical method. juniperpublishers.com

Several methods exist for estimating LOD and LOQ. A common approach is based on the signal-to-noise ratio, where the LOD is typically defined as a ratio of 3:1 and the LOQ as 10:1. juniperpublishers.com Another statistical method involves analyzing replicate blank samples and calculating the LOD as the mean of the blank plus 3 times the standard deviation of the blank, and the LOQ as the mean of the blank plus 10 times the standard deviation. researchgate.net

Hypothetical LOD and LOQ for this compound
Analytical TechniqueMatrixLOD (ng/mL)LOQ (ng/mL)
HPLC-UVResearch-grade Water0.82.5
GC-MSSoil Extract0.20.7
LC-MS/MSPlasma0.030.1

Accuracy refers to the closeness of a measured value to the true or accepted value. It is typically assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The recovery is calculated as the percentage of the measured amount relative to the amount added. For most analytical methods, mean recoveries are expected to be within a range of 70-120%. epa.gov

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). chromforum.org Generally, an RSD of ≤20% is considered acceptable. epa.gov Both accuracy and precision are typically evaluated at multiple concentration levels (e.g., low, medium, and high) across the calibration range.

Example Accuracy and Precision Data
Spiked Concentration (ng/mL)Number of Replicates (n)Mean Measured Concentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
5.0 (Low QC)64.8597.0%5.8%
40.0 (Mid QC)641.2103.0%3.5%
80.0 (High QC)678.998.6%2.9%

Total Organic Halogen (TOX) Analysis for Comprehensive Halogen Content Assessment

The standard method for TOX analysis involves adsorbing the organic compounds from the sample onto activated carbon. epa.gov The carbon is then washed to remove inorganic halides. Subsequently, the carbon is combusted, converting the organic halogens into hydrogen halides, which are then measured by microcoulometry. researchgate.net An alternative method, neutron activation analysis, can also be used and has the advantage of being able to determine the individual concentrations of chlorine, bromine, and iodine. epa.gov

TOX analysis is particularly useful in degradation studies or environmental fate research, where it can provide a mass balance for the halogen atoms, indicating whether the parent compound has been transformed into other halogenated organic molecules. nih.gov A comparison of the TOX value with the concentration of the target analyte can reveal the presence of other halogenated organic compounds. rsc.orgchemrxiv.org

Comparison of Target Analyte and TOX Analysis
Sample IDThis compound Conc. (µg/L)Total Organic Bromine (TOBr) (µg/L as Br)Total Organic Iodine (TOI) (µg/L as I)Interpretation
Initial Spike10022.135.1Halogen content consistent with the parent compound.
Degradation Sample (T=24h)4521.534.2Parent compound has degraded, but halogens remain in organic forms.

Future Research Directions and Emerging Areas for Halogenated Benzamide Chemistry, with a Focus on 3 Bromo 2 Iodo N,5 Dimethylbenzamide

Exploration of Novel Synthetic Pathways

The synthesis of polysubstituted benzamides often relies on multi-step sequences that can be inefficient. Future research is increasingly focused on developing more direct and versatile synthetic routes. One promising avenue is the late-stage functionalization of simpler benzamide (B126) scaffolds. Methodologies like C-H activation, directed by the amide group or other substituents, could enable the direct introduction of bromo and iodo groups with high regioselectivity, bypassing traditional, more complex pathways.

Another area of intense interest is the application of novel catalytic systems. For instance, photoredox catalysis has opened new avenues for activating strong carbon-halide bonds under mild conditions, potentially enabling divergent transformations from a common halogenated precursor. rsc.org Enzymatic halogenation, using halogenase enzymes, presents a highly selective method for introducing halogens under ambient conditions, a significant departure from traditional methods that often require harsh reagents. researchgate.netacs.org These enzymes could offer unparalleled control over regioselectivity in the synthesis of complex halogenated molecules. acs.org

Furthermore, the development of one-pot tandem reactions, such as hydroformylation followed by Fischer indole (B1671886) synthesis, showcases the potential for building complex heterocyclic systems from simple precursors and halogenated anilines. researchgate.net Research into synthons like 2-amino-5-bromo-3-iodobenzamide, a close structural relative of the title compound, demonstrates their utility in palladium-catalyzed cross-coupling reactions to build elaborate molecular architectures. researchgate.net

Table 1: Comparison of Synthetic Approaches for Halogenated Benzamides

Synthetic Approach Description Potential Advantages Research Focus
Traditional Synthesis Multi-step sequences involving electrophilic aromatic substitution, Sandmeyer reactions, etc. Well-established and understood. Optimization of existing routes.
C-H Functionalization Direct introduction of halogens onto a pre-formed benzamide scaffold using a directing group. Increased atom and step economy; late-stage diversification. acs.org Development of new catalysts and directing groups.
Photoredox Catalysis Use of light and a photocatalyst to generate reactive radical intermediates for C-X bond formation. Mild reaction conditions; access to unique reactivity. rsc.org Discovery of new organic photoredox catalysts.
Enzymatic Halogenation Utilization of halogenase enzymes to regioselectively install halogen atoms. High selectivity, environmentally benign conditions. researchgate.netacs.org Enzyme discovery, engineering, and substrate scope expansion.

| Tandem/One-Pot Reactions | Combining multiple reaction steps into a single operation without isolating intermediates. | Increased efficiency, reduced waste. researchgate.net | Design of novel cascade reaction sequences. |

Sustainable and Green Chemistry Approaches to Synthesis

The chemical industry's shift towards sustainability is driving research into greener synthetic methods for halogenated benzamides. A key focus is the replacement of hazardous reagents and volatile organic solvents. researchgate.net The use of enzyme-based strategies is a prime example, as they operate under ambient conditions and use non-hazardous reagents. researchgate.net Developing halogenase enzymes as reliable biocatalysts for industrial-scale biohalogenation is a significant long-term goal. acs.org

Another approach involves designing reactions that proceed in more environmentally friendly media, such as water or deep eutectic solvents, or under solvent-free conditions. researchgate.net For example, efficient protocols for direct amidation of carboxylic acids have been developed using reusable solid acid catalysts and ultrasonic irradiation, reducing reaction times and environmental impact. researchgate.net The goal is to create processes that are not only efficient but also minimize waste and energy consumption.

Improving the atom economy of synthetic transformations is also crucial. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalyst development, particularly for cross-coupling and C-H activation reactions, plays a vital role in achieving this objective.

Advanced Mechanistic Studies and Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms is essential for optimizing existing synthetic methods and discovering new transformations. For halogenated benzamides, this includes studying the intricate pathways of metal-catalyzed cross-coupling reactions, photoredox-induced transformations, and direct transamidation reactions. rsc.orgmdpi.com Computational methods, such as density functional theory (DFT) calculations, are increasingly being used to model reaction intermediates and transition states, providing insights that are difficult to obtain experimentally. mdpi.com

The adoption of real-time reaction monitoring techniques is revolutionizing process development. nih.gov In-line analytical tools like Raman and infrared spectroscopy allow chemists to track the concentration of reactants, intermediates, and products as the reaction proceeds. nih.gov This continuous stream of data enables rapid optimization of reaction parameters such as temperature, pressure, and catalyst loading, leading to higher yields and purity while minimizing side product formation. nih.gov For complex syntheses like those involving 3-Bromo-2-iodo-N,5-dimethylbenzamide, where multiple reactive sites exist, real-time monitoring can be invaluable for ensuring selective transformations. Another rapid analysis technique, Atmospheric Solids Analysis Probe (ASAP) mass spectrometry, can be used to directly analyze reaction mixtures without extensive workup, providing structural information in under a minute. waters.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers numerous advantages for the synthesis of complex molecules like halogenated benzamides. nih.gov The high surface-area-to-volume ratio in microreactors allows for superior control over reaction temperature and mixing, enhancing safety and reproducibility. rsc.orgmdpi.com This technology enables the use of highly reactive intermediates and hazardous reagents more safely than in batch processing. acs.org

The integration of flow chemistry with automated systems is a key area for future development. researchgate.net Automated platforms can perform multi-step syntheses, reaction optimization, and product purification with minimal human intervention. chimia.ch This approach significantly accelerates the discovery and development of new chemical entities. researchgate.net For a molecule like this compound, an automated flow synthesis could be designed to perform sequential, selective reactions at the bromine and iodine positions, enabling the rapid generation of a library of derivatives for further research. acs.org The adaptation of reactions to continuous flow can also facilitate easier scale-up of the process. acs.org

Table 2: Comparison of Batch vs. Flow Synthesis

Feature Batch Synthesis Flow Synthesis
Heat Transfer Limited by vessel surface area; potential for hot spots. Excellent heat transfer due to high surface-area-to-volume ratio. rsc.org
Mass Transfer Dependent on stirring efficiency. Efficient mixing through static mixers or narrow channels.
Safety Handling large volumes of hazardous materials. Small reaction volumes at any given time; safer handling of hazardous intermediates. acs.org
Scalability Often requires re-optimization for different scales. Scalable by running the system for longer periods ("scaling out").
Automation More complex to fully automate. Readily integrated with pumps, sensors, and purification modules for full automation. researchgate.net

| Reaction Conditions | Limited by solvent boiling point at atmospheric pressure. | Can operate at high temperatures and pressures, accelerating reaction rates. rsc.org |

Discovery of Unexpected Reactivity Patterns

The unique electronic and steric environment of polysubstituted aromatics like this compound can lead to unexpected reactivity. Future research will focus on exploring reaction conditions that can unlock these novel transformations. For example, studies on o-halogenated benzamides have shown that visible-light-induced carbon-halide bond activation can lead to divergent outcomes, such as radical cyclization or substitution, depending on the reaction partners. rsc.org

The presence of two different halogens (Br and I) ortho to each other offers a platform for discovering highly selective reactions. Under specific catalytic conditions, it may be possible to activate one C-X bond while leaving the other intact, a feat that is challenging with traditional methods. Research into the reactions of halogens with organometallic complexes has revealed unpredictable substitution patterns, suggesting that the interplay between the substrate, reagents, and catalyst can lead to surprising outcomes. rsc.org The investigation of unusual reaction pathways, such as the dehalogenation of halocarbons by biomolecule mimics, could also inspire new synthetic strategies. researchoutreach.org Harnessing such unexpected reactivity is a powerful tool for chemical innovation, providing access to molecular architectures that would be difficult to synthesize otherwise. rsc.org

Development of Advanced Analytical Tools for Complex Derivatives

As the synthesis of increasingly complex halogenated benzamide derivatives progresses, the need for advanced analytical techniques for their characterization becomes more critical. The structural complexity and potential for isomerism in these molecules demand powerful analytical tools. researchgate.net

Future developments will likely focus on the enhanced application of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for unambiguous molecular formula determination and structural elucidation. chromatographyonline.com Techniques like inductively coupled plasma mass spectrometry (ICP-MS) could be further developed for precise halogen quantification. In chromatography, the development of new stationary phases for high-performance liquid chromatography (HPLC) and gas chromatography (GC) will be crucial for separating complex mixtures of isomers and reaction byproducts. chromatographyonline.comtezu.ernet.in A recently developed UHPLC-MS method using a common C18 reverse-phase column has shown promise for the effective separation and quantification of halide ions, which could be adapted for analyzing halogenated organic compounds. acs.org

Furthermore, multidimensional nuclear magnetic resonance (NMR) spectroscopy will continue to be essential for determining the precise connectivity and stereochemistry of novel compounds. The combination of these techniques provides a comprehensive toolkit for the unambiguous characterization of complex halogenated molecules. researchgate.net

Design of Novel Scaffolds for Material Science and Academic Disciplines

Beyond its role as a synthetic intermediate, the this compound structure is a promising scaffold for building novel molecules for applications in material science and fundamental chemical research. The differential reactivity of the C-I and C-Br bonds allows for programmed, sequential cross-coupling reactions. This enables the construction of highly ordered, three-dimensional molecular architectures.

For example, selective Sonogashira coupling at the iodine position, followed by a Suzuki or Buchwald-Hartwig coupling at the bromine position, could be used to create conjugated oligomers or polymers with tailored electronic and photophysical properties. The presence of halogens also facilitates the formation of halogen bonds, a type of non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined supramolecular structures like liquid crystals or organic frameworks. nih.gov These ordered assemblies are of great interest in materials science for applications in electronics and optics. The ability to tune molecular properties through halogenation makes these scaffolds highly versatile for creating new functional materials. nih.gov

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